![molecular formula C11H6BrClN4 B13083771 1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine CAS No. 852313-97-4](/img/structure/B13083771.png)
1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with bromine and chlorine atoms. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Métodos De Preparación
The synthesis of 1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Pyrimidine Ring: The pyrazole intermediate is then subjected to cyclization with suitable reagents to form the pyrazolo[3,4-D]pyrimidine core.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Researchers use this compound to study cellular pathways and molecular mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interfere with protein-protein interactions, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparación Con Compuestos Similares
1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-B]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
1-(2-Bromophenyl)-4-chloro-1H-imidazo[4,5-D]pyrimidine: This compound contains an imidazole ring instead of a pyrazole ring.
1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-C]pyridine: This compound has a different arrangement of the nitrogen atoms in the pyridine ring, leading to variations in its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
852313-97-4 |
|---|---|
Fórmula molecular |
C11H6BrClN4 |
Peso molecular |
309.55 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-4-chloropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H6BrClN4/c12-8-3-1-2-4-9(8)17-11-7(5-16-17)10(13)14-6-15-11/h1-6H |
Clave InChI |
YUXGRVCLWMPBBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


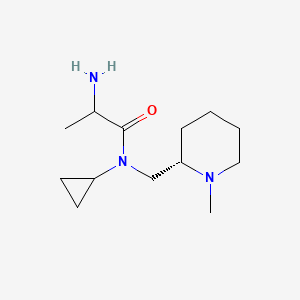
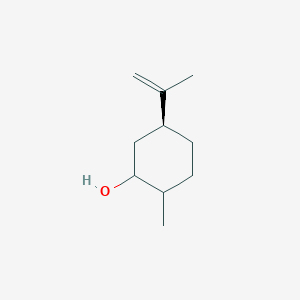
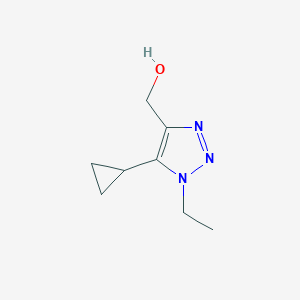
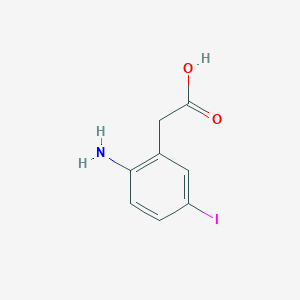
![[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine](/img/structure/B13083709.png)

![(6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol](/img/structure/B13083721.png)

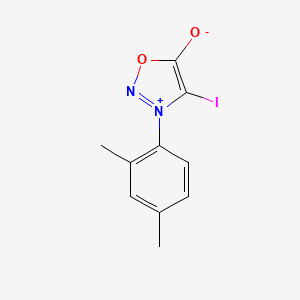
![5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083748.png)



![[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester](/img/structure/B13083761.png)
